molecular formula C9H11NO3 B13520248 Methyl 3-(aminomethyl)-5-hydroxybenzoate

Methyl 3-(aminomethyl)-5-hydroxybenzoate

Cat. No.: B13520248
M. Wt: 181.19 g/mol
InChI Key: CTYFZFJGDIFESC-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-5-hydroxybenzoate is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, featuring an aminomethyl group at the 3-position and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-5-hydroxybenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl 3-methylbenzoate, followed by reduction to form the corresponding amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-5-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitro group results in an amine .

Scientific Research Applications

Methyl 3-(aminomethyl)-5-hydroxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-(aminomethyl)-5-hydroxybenzoate exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group may also participate in hydrogen bonding, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(aminomethyl)-5-methylbenzoate: Similar structure but with a methyl group instead of a hydroxyl group.

    Methyl 3-(aminomethyl)-4-hydroxybenzoate: Hydroxyl group at the 4-position instead of the 5-position.

    Methyl 3-(aminomethyl)-5-chlorobenzoate: Chlorine atom instead of a hydroxyl group.

Uniqueness

Methyl 3-(aminomethyl)-5-hydroxybenzoate is unique due to the presence of both an aminomethyl and a hydroxyl group, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 3-(aminomethyl)-5-hydroxybenzoate

InChI

InChI=1S/C9H11NO3/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4,11H,5,10H2,1H3

InChI Key

CTYFZFJGDIFESC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CN)O

Origin of Product

United States

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